molecular formula C24H22N4O3S B2887433 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(furan-2-yl)methyl]benzamide CAS No. 1207037-06-6

4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B2887433
CAS No.: 1207037-06-6
M. Wt: 446.53
InChI Key: NRGFVSXRGGEVEA-UHFFFAOYSA-N
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Description

The compound 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(furan-2-yl)methyl]benzamide is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked benzylcarbamoylmethyl group at position 2 and a furan-2-ylmethyl substituent on the benzamide nitrogen. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active molecules.

Synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions, alkylations, and condensations. For example, analogous imidazole derivatives are synthesized via S-alkylation of thiol-containing intermediates with α-halogenated ketones or acetophenones in basic media . Spectroscopic techniques (e.g., IR, NMR) are critical for confirming tautomeric forms and functional group presence, as seen in related compounds where the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) confirm thione tautomerism .

Properties

IUPAC Name

4-[2-[2-(benzylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c29-22(26-15-18-5-2-1-3-6-18)17-32-24-25-12-13-28(24)20-10-8-19(9-11-20)23(30)27-16-21-7-4-14-31-21/h1-14H,15-17H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGFVSXRGGEVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the benzylcarbamoyl and furan groups. Key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization.

    Introduction of the Benzylcarbamoyl Group: This step involves the reaction of benzyl isocyanate with an appropriate amine.

    Attachment of the Furan Moiety: This is typically done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the imidazole ring would produce a dihydroimidazole derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: The compound’s potential pharmacological properties could be explored for developing new drugs.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the benzamide group can interact with proteins. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the imidazole sulfanyl group and the benzamide nitrogen. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name R1 (Sulfanyl Substituent) R2 (Benzamide Substituent) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound Benzylcarbamoylmethyl Furan-2-ylmethyl C₂₆H₂₅N₄O₃S 489.57 Aromatic benzyl, electron-rich furan
[] Cyclohexylmethylcarbamoylmethyl 4-(1H-imidazol-1-yl)phenyl C₂₅H₂₈N₄O₂S 448.58 Aliphatic cyclohexyl, secondary imidazole
[] (3-Chloro-4-methylphenyl)carbamoylmethyl 5-Methylfuran-2-ylmethyl C₂₅H₂₃ClN₄O₃S 507.00 Chlorine atom (electron-withdrawing), methylfuran
[] Cyclopentylcarbamoylmethyl 2-Fluorophenylmethyl C₂₄H₂₅FN₄O₂S 452.54 Fluorine atom (polar), cyclopentyl

Key Observations:

  • Target Compound vs.
  • The 5-methylfuran substituent may enhance metabolic stability compared to the parent furan .
  • : The 2-fluorophenylmethyl group adds polarity via the fluorine atom, improving solubility, while the cyclopentyl group balances lipophilicity .

ADME and Pharmacokinetic Considerations

  • Metabolic Stability : The furan ring (target) may undergo oxidative metabolism, whereas fluorinated analogs () resist such degradation .

Biological Activity

The compound 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(furan-2-yl)methyl]benzamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound features:

  • An imidazole ring , which is known for its role in biological systems and potential interactions with metal ions.
  • A benzamide moiety , which is often associated with enzyme inhibition and receptor binding.
  • A sulfanyl group , which can participate in redox reactions and influence the compound's reactivity.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, particularly as anticancer agents . The following sections detail the mechanisms of action and specific biological effects observed with this compound.

The proposed mechanisms of action for this compound include:

  • Inhibition of Mitotic Kinesins : Similar compounds have been shown to modulate the activity of mitotic kinesins, crucial for cell division. This modulation can lead to the inhibition of cancer cell proliferation.
  • Protein Binding Interactions : The imidazole ring may coordinate with metal ions, while the benzamide group can interact with protein binding sites, influencing enzyme activity.
  • Redox Reactions : The sulfanyl group may undergo oxidation, potentially altering the compound's reactivity and enhancing its biological effects.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Anticancer Activity : A study reported that imidazole derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest .
  • Enzyme Inhibition : Research on benzamide derivatives indicated that they could inhibit specific enzymes like heparanase, which is implicated in cancer metastasis. Compounds showed IC50 values ranging from 0.23 to 0.29 µM, suggesting potent activity .
  • Cell Proliferation Studies : In vitro studies demonstrated that treatment with related benzamide compounds resulted in reduced cell viability in human cancer cell lines, indicating their potential as therapeutic agents .

Data Table: Biological Activity Summary

Compound NameActivity TypeIC50 (µM)Target
Compound AAnticancer0.25Mitotic Kinesins
Compound BEnzyme Inhibition0.23Heparanase
Compound CCell Proliferation0.29Various Cancer Lines

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